Rutin hydrate 95

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

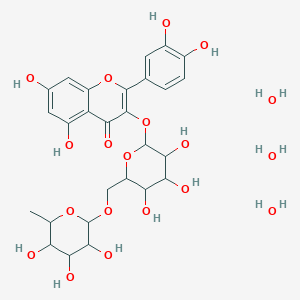

Rutin hydrate 95 is a complex flavonoid compound. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This particular compound is notable for its multiple hydroxyl groups, which contribute to its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the chromen-4-one coreCommon reagents used in these reactions include phenolic compounds, glycosyl donors, and various catalysts to facilitate the glycosylation process .

Industrial Production Methods

Industrial production methods for this compound often involve biotechnological approaches, such as using plant cell cultures or microbial fermentation to produce the flavonoid in large quantities. These methods are preferred due to their sustainability and efficiency compared to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various alkylating agents or acylating agents.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Rutin hydrate has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). A study evaluated the impact of rutin hydrate on cognitive impairments induced by scopolamine in rats. The findings indicated that rutin hydrate administration significantly improved learning and memory capabilities, as assessed through behavioral tests like the Morris water maze and Y-maze tests. The study also observed enhancements in long-term potentiation (LTP), suggesting that rutin hydrate may facilitate synaptic plasticity and cognitive function .

Radioprotection

Research has highlighted the potential of rutin hydrate as a radioprotector. In vitro studies demonstrated that rutin hydrate can scavenge free radicals generated during gamma irradiation, thereby protecting DNA from oxidative damage. The compound was shown to significantly reduce malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its efficacy in mitigating oxidative stress associated with radiation exposure . This property positions rutin hydrate as a promising candidate for enhancing the safety of radiotherapy treatments.

Antimicrobial Activity

The antimicrobial effects of rutin hydrate have been documented in various studies. A recent investigation assessed its activity against multiple strains of bacteria, both Gram-positive and Gram-negative. Rutin hydrate exhibited varying degrees of antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 128 to 1024 µg/mL. Notably, when combined with amikacin, rutin hydrate demonstrated synergistic effects against certain bacterial strains, suggesting its potential role in combating antibiotic-resistant infections . This highlights the compound's relevance in developing new antimicrobial strategies.

Bone Health

The impact of rutin hydrate on bone health has been explored in the context of osteoporosis. In a controlled study involving rats subjected to glucocorticoid-induced osteoporosis, treatment with rutin hydrate resulted in significant improvements in bone density and structural integrity. Histological analyses revealed preserved cortical bone thickness and enhanced collagen formation in treated animals compared to controls . These findings suggest that rutin hydrate may serve as a beneficial agent in managing osteoporosis and promoting bone regeneration.

Antioxidant Properties

Rutin hydrate is recognized for its strong antioxidant capabilities. It has been shown to effectively scavenge reactive oxygen species (ROS) and reduce oxidative stress markers. The compound's ability to inhibit hyaluronidase also contributes to its protective effects on vascular health by enhancing capillary resistance and reducing permeability . This antioxidant action is crucial for preventing various chronic diseases associated with oxidative damage.

Summary Table of Applications

Wirkmechanismus

The compound exerts its effects primarily through its antioxidant activity. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. It also interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant properties.

Kaempferol: Known for its anti-inflammatory and anticancer activities.

Luteolin: Shares structural similarities and has been studied for its neuroprotective effects.

Uniqueness

What sets Rutin hydrate 95 apart is its unique glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids .

Biologische Aktivität

Rutin hydrate 95 is a flavonoid glycoside derived from various plants, including buckwheat, citrus fruits, and berries. It has attracted considerable attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings and data tables.

1. Antioxidant Activity

Rutin's antioxidant properties are primarily attributed to its ability to scavenge free radicals, which helps in preventing oxidative stress-related damage. The presence of multiple hydroxyl groups in its structure enhances its capacity to neutralize reactive oxygen species (ROS).

Table 1: Antioxidant Activity of this compound

| Study | Method | Results |

|---|---|---|

| Patil et al. (2014) | In vitro assays | Rutin significantly reduced lipid peroxidation and increased antioxidant enzyme levels (catalase, SOD) in cells exposed to oxidative stress. |

| Na et al. (2014) | Animal model | Rutin administration improved the antioxidant status and reduced oxidative damage in prion disease models. |

2. Neuroprotective Effects

Rutin hydrate has shown potential neuroprotective effects in various studies, particularly in models of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer's Model

- Objective: To evaluate the neuroprotective effects of rutin hydrate against cognitive impairment induced by scopolamine.

- Method: Rats were treated with rutin hydrate (100 mg/kg) and subjected to behavioral tests (Morris water maze, Y-maze).

- Findings: Rutin significantly improved memory and learning abilities, indicating its potential as a therapeutic agent for Alzheimer's disease .

3. Anti-inflammatory Properties

Rutin exhibits significant anti-inflammatory effects by inhibiting the activation of inflammatory pathways such as NF-κB and MAPKs.

Table 2: Anti-inflammatory Effects of this compound

4. Antimicrobial Activity

Rutin hydrate has demonstrated antibacterial activity against various bacterial strains, making it a candidate for addressing antibiotic resistance.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Gram-positive | 128 - 512 | Moderate to high |

| Gram-negative | 256 - 1024 | Moderate |

The combination of rutin with conventional antibiotics like amikacin showed enhanced efficacy against certain bacterial strains, highlighting its potential as an adjuvant therapy .

5. Antidiabetic Effects

Research indicates that rutin may improve glucose metabolism and insulin sensitivity, making it beneficial for managing diabetes.

Study Findings:

- In diabetic models induced by high-fat diets and streptozotocin, rutin improved plasma lipid profiles and reduced inflammatory markers associated with diabetes .

6. Cardiovascular Benefits

Rutin has been linked to cardiovascular health through its effects on endothelial function and lipid metabolism.

Key Findings:

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLBWFFSGHKUSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.